molecular formula C19H23NO5 B187623 N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide CAS No. 102011-15-4

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide

Cat. No.: B187623
CAS No.: 102011-15-4
M. Wt: 345.4 g/mol
InChI Key: KTAOOOGRNWFPNM-UHFFFAOYSA-N
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Description

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is an organic compound with the molecular formula C19H23NO5. It is known for its unique structure, which includes two dimethoxyphenyl groups connected by an ethyl chain to a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual dimethoxyphenyl groups and benzamide linkage make it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAOOOGRNWFPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312112
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102011-15-4
Record name Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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